4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
説明
特性
分子式 |
C12H9IN4O |
|---|---|
分子量 |
352.13 g/mol |
IUPAC名 |
4-(4-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChIキー |
FTZLARAPMYPRIX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)I |
製品の起源 |
United States |
準備方法
Cyclization of Pyrimidine Precursors
A common approach involves the cyclization of 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine. The reaction proceeds under reflux in ethanol, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidine as the core structure. Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields above 80%.
Reaction Conditions:
Condensation with Hydrazine Derivatives
Condensation of 2-cyano-3-ethoxyacrylamide with methylhydrazine in acetic acid generates the pyrazolo[3,4-d]pyrimidine core. This method favors regioselectivity at position 1 due to the methyl group’s steric and electronic effects.
Functionalization at Position 4: Introduction of 4-Iodophenoxy Group
The 4-iodophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
A chlorinated intermediate (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) reacts with 4-iodophenol under basic conditions. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring at position 4.
Procedure:
- Reactants: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq), 4-iodophenol (1.2 eq).
- Base: Potassium carbonate (2 eq).
- Solvent: Dimethylformamide (DMF).
- Temperature: 100°C, 12–24 hours.
- Yield: 60–70%.
Mechanistic Insight:
The chloro group at position 4 is activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. 4-Iodophenol, deprotonated by K₂CO₃, acts as the nucleophile, displacing chloride to form the ether linkage.
Suzuki-Miyaura Cross-Coupling
For substrates lacking a leaving group at position 4, palladium-catalyzed cross-coupling offers an alternative. A boronic ester derivative of 4-iodophenol couples with a brominated pyrazolo[3,4-d]pyrimidine intermediate.
Example Protocol:
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Ligand: None required for electron-rich aryl boronic acids.
- Base: Na₂CO₃ (2 eq).
- Solvent: Toluene/water (3:1).
- Temperature: 80°C, 6 hours.
- Yield: 50–65%.
Methylation at Position 1
The methyl group at position 1 is introduced early in the synthesis to avoid competing substitutions. Two methods are prevalent:
Direct Alkylation
Treatment of the pyrazolo[3,4-d]pyrimidine core with methyl iodide in the presence of a base (e.g., NaH) in THF at 0°C to room temperature.
Key Considerations:
Reductive Amination
For more complex derivatives, reductive amination using formaldehyde and sodium cyanoborohydride has been reported, though this is less common for simple methyl groups.
Optimization and Industrial-Scale Considerations
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions or water as a solvent. For example, the SNAr reaction achieves 55% yield in water using phase-transfer catalysts.
Catalytic Efficiency
The patent-pending rGO-Ni@Pd catalyst (reduced graphene oxide-supported nickel-palladium nanoparticles) enhances cross-coupling efficiency, achieving turnover numbers (TON) >1,000 in Suzuki reactions.
Table 1: Comparison of Synthetic Methods
Challenges and Solutions
Regioselectivity in Substitution
Competing reactions at positions 2 and 6 of the pyrimidine ring are mitigated by using bulky bases (e.g., Cs₂CO₃) or directing groups.
Purification
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates the target compound from iodophenol byproducts.
Stability Concerns
The 4-iodophenoxy group is light-sensitive. Storage under inert atmosphere (N₂ or Ar) in amber vials is recommended.
化学反応の分析
Types of Reactions
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated or hydrogenated derivatives.
Substitution: Formation of amino or thiol-substituted derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for its anticancer and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are essential for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include VEGFR-2 and CDK2, which are involved in angiogenesis and cell cycle regulation, respectively .
類似化合物との比較
Key Observations :
- Halogen vs. Amino Substituents: Replacing the 4-chloro group (as in 1b) with a phenoxy substituent (e.g., 4-iodophenoxy) introduces steric and electronic changes that may alter target selectivity. For instance, compound 7 (4-aminophenoxy) showed moderate BRAF inhibition (IC₅₀ ~1.2 μM), while iodophenoxy derivatives could exhibit enhanced lipophilicity and kinase binding .
- Positional Modifications: Substitution at the 6-position (e.g., chloromethyl in 1b) vs. the 4-position (phenoxy) affects molecular geometry and interactions with hydrophobic pockets in enzymes like BRAF .
Key Observations :
- Substituent Effects on Kinase Inhibition: Urea-linked analogs (1u, 1v) exhibit nanomolar BRAF inhibition due to strong hydrogen bonding with the kinase active site.
- Antiparasitic Activity: Ribofuranosyl derivatives (e.g., 4-cyclopentylamino analog) show potent anticoccidial activity, suggesting that 4-substituted pyrazolo[3,4-d]pyrimidines can target parasitic enzymes .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and metabolic stability are critical for drug-likeness:
Key Observations :
- Iodine vs.
- Metabolic Vulnerabilities: Chloromethyl or chlorophenyl groups (e.g., 1b) may undergo glutathione conjugation, whereas the iodophenoxy group could resist metabolic degradation .
生物活性
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
- Molecular Formula : C12H9IN4O
- CAS Number : 949704-33-0
- Synonyms : AKOS009113994, CS-0301258
The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity:
- Inhibition of Kinases : It has been shown to inhibit multiple kinases including FLT3 and VEGFR2, which are critical in tumor growth and angiogenesis .
- Case Study : In a study involving MV4-11 xenograft mouse models, a related pyrazolo[3,4-d]pyrimidine compound demonstrated complete tumor regression when administered at a dosage of 10 mg/kg for 18 days without observable toxicity .
Anti-Proliferative Activity
The compound's anti-proliferative effects have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
Compound 12b , a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, showed potent anti-proliferative activity against both wild-type and mutant EGFR .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[3,4-d]pyrimidines significantly influences their biological activity. Modifications at specific positions can enhance potency against targeted kinases. For instance:
- Compounds with additional functional groups at the 4-position have shown improved inhibitory effects on EGFR .
In Vivo Studies
In vivo studies using animal models have confirmed the efficacy of pyrazolo[3,4-d]pyrimidines in tumor suppression:
Q & A
Q. Basic
- 1H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms methyl group integration (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for benzoate derivatives) .
- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : Confirms molecular weight (e.g., exact mass = 445.1346 for C₂₁H₁₉F₄N₇) .
How can discrepancies between in vitro and in vivo efficacy data for pyrazolo[3,4-d]pyrimidine therapeutics be resolved?
Advanced
Contradictions often arise from bioavailability or metabolic stability issues. Strategies include:
- Pharmacokinetic Profiling : Assess oral bioavailability (e.g., compound 15 in showed efficacy at 12.5 mg/kg in mice).
- Prodrug Design : Modify substituents (e.g., cyclopentylamino groups) to enhance metabolic stability .
- Toxicological Screening : Compare cytotoxicity in primary cells (e.g., human MRC-5SV2 fibroblasts) vs. target parasites (e.g., L. infantum IC₅₀ = 7.47 µM) .
What crystallographic methods are used to resolve the 3D structure of pyrazolo[3,4-d]pyrimidine derivatives?
Basic
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Structure Solution : Direct methods (SHELXS) for phase determination .
- Validation : Check R-factor (<0.05) and displacement parameters. For example, 4-benzylsulfanyl derivatives show planarity (max deviation = 0.025 Å) .
How are computational models like pharmacophore mapping applied to design pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
Advanced
Pharmacophore models identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets):
- Model Construction : Align active compounds (e.g., EGF-R inhibitors) to define hydrophobic (phenyl rings) and hydrogen-bonding features (N1 and N7 positions) .
- Virtual Screening : Dock 4-(phenylamino) derivatives (e.g., compound 15 ) into EGF-R (PDB: 1M17) to predict binding modes .
- Selectivity Optimization : Compare interactions with off-target kinases (e.g., c-Src) to minimize cross-reactivity .
What strategies mitigate cytotoxicity in pyrazolo[3,4-d]pyrimidine derivatives while retaining therapeutic efficacy?
Q. Advanced
- Substituent Fine-Tuning : Replace diethylamino groups (toxic) with cyclopentylamino (lower host cell toxicity, CC₅₀ >100 µM) .
- Dose Optimization : Balance IC₅₀ (e.g., 0.5 µM for MK cell proliferation) with maximum tolerated doses in animal models .
- Metabolic Profiling : Identify toxic metabolites (e.g., glutathione adducts) via LC-MS and adjust substituents to block reactive sites .
How do solvent and temperature conditions influence the recrystallization purity of pyrazolo[3,4-d]pyrimidine derivatives?
Q. Basic
- Solvent Choice : Polar solvents (acetonitrile, DMF) yield high-purity crystals by dissolving impurities at elevated temperatures .
- Temperature Gradients : Slow cooling (0.5°C/min) from reflux to 4°C minimizes amorphous precipitate formation .
- Crystal Habit Modification : Additives (e.g., ethyl acetate) can alter crystal morphology for improved filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
